molecular formula C9H11BrN2O3 B13512818 3-(2-Bromo-4-nitrophenoxy)propan-1-amine

3-(2-Bromo-4-nitrophenoxy)propan-1-amine

Cat. No.: B13512818
M. Wt: 275.10 g/mol
InChI Key: UDQZGCSYEXJJCO-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-nitrophenoxy)propan-1-amine is a halogenated aromatic amine characterized by a propan-1-amine backbone linked to a 2-bromo-4-nitrophenoxy group.

Properties

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

3-(2-bromo-4-nitrophenoxy)propan-1-amine

InChI

InChI=1S/C9H11BrN2O3/c10-8-6-7(12(13)14)2-3-9(8)15-5-1-4-11/h2-3,6H,1,4-5,11H2

InChI Key

UDQZGCSYEXJJCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-nitrophenoxy)propan-1-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-nitrophenoxy)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bromo-4-nitrophenoxy)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, affecting various biochemical pathways. The compound may inhibit or activate enzymes, alter cell signaling pathways, or interact with DNA and proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Halogen and Nitro Substituted Phenoxy Propanamines

  • 3-(4-Bromo-3-fluorophenoxy)propan-1-amine (CAS: 1016523-39-9): Features a bromo and fluoro substituent at positions 4 and 3, respectively. The electron-withdrawing fluorine may enhance stability compared to the nitro group in the target compound .
  • 3-(2-Bromo-4-chlorophenoxy)propan-1-amine (CAS: 1016838-15-5): Substitutes nitro with chlorine at position 4. Chlorine’s lower electronegativity compared to nitro may reduce resonance effects, altering reactivity in nucleophilic substitutions .
  • Molecular weight: 261.07 g/mol .

Key Insight : The position and type of substituents (e.g., nitro vs. chloro/fluoro) significantly affect electronic properties. Nitro groups enhance electrophilic aromatic substitution reactivity, while halogens influence lipophilicity and metabolic stability.

Chain Length and Backbone Modifications

  • OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine]: A dimethylated propan-1-amine derivative with a styrylphenoxy group. The dimethylamine group increases basicity and solubility, while the styryl moiety enhances π-π stacking in biological targets .
  • 3-(2-methoxy-4-nitrophenoxy)-N,N-dimethylpropan-1-amine (CAS: 1247827-65-1): Methoxy and nitro substituents with a dimethylated amine. Methoxy groups donate electron density, counterbalancing the nitro’s electron-withdrawing effect, which may stabilize the compound under acidic conditions .

Key Insight : Secondary amines (e.g., N,N-dimethyl) improve solubility and metabolic stability compared to primary amines. Chain length modifications (propanamine vs. ethanamine) influence molecular conformation and target interactions.

Bulky Substituents and Aromatic Systems

  • 3-[2-bromo-4-(trifluoromethyl)phenoxy]-N-methyl-3-phenyl-propan-1-amine (Identifier: 40D): Incorporates a trifluoromethyl group and a phenyl ring.
  • 3-((4-Bromopyridin-2-yl)oxy)propan-1-amine (CAS: 1289076-09-0): Replaces the benzene ring with a pyridine system. Pyridine’s nitrogen atom introduces polarity and hydrogen-bonding capacity, altering solubility and binding specificity .

Key Insight : Bulky substituents (e.g., trifluoromethyl, phenyl) enhance metabolic resistance but may reduce solubility. Heteroaromatic systems (e.g., pyridine) modulate electronic and intermolecular interactions.

Data Table: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Features Reference
3-(2-Bromo-4-nitrophenoxy)propan-1-amine 2-Br, 4-NO₂, propan-1-amine C₉H₁₀BrN₂O₃ 283.10 High electrophilicity
2-(2-Bromo-4-nitrophenoxy)ethan-1-amine Ethane backbone C₈H₉BrN₂O₃ 261.07 Increased flexibility
3-(2-methoxy-4-nitrophenoxy)-N,N-dimethylpropan-1-amine 2-OCH₃, 4-NO₂, dimethylamine C₁₂H₁₈N₂O₄ 254.29 Enhanced solubility
3-[2-bromo-4-(trifluoromethyl)phenoxy]-N-methyl-3-phenyl-propan-1-amine CF₃, phenyl, N-methyl C₁₇H₁₇BrF₃NO 396.23 High lipophilicity

Biological Activity

3-(2-Bromo-4-nitrophenoxy)propan-1-amine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a nitro group on a phenoxy ring, linked to a propan-1-amine chain. This structural composition may influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies on related nitrophenol derivatives have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

CompoundMIC (mg/mL)Target Organisms
This compoundTBDTBD
Nitrophenol Derivative A0.0039S. aureus
Nitrophenol Derivative B0.025E. coli

The mechanism of action for this compound may involve the inhibition of key enzymes or pathways in microbial cells. The nitro group can act as an electrophile, leading to the formation of reactive intermediates that disrupt cellular functions . This is similar to the action observed in other nitro-containing compounds, which often interfere with nucleic acid synthesis or protein function.

Study 1: Antibacterial Activity

A study focusing on the antibacterial properties of nitrophenol derivatives demonstrated that modifications in the phenoxy group significantly impacted antimicrobial efficacy. The introduction of electron-withdrawing groups, such as bromine or nitro groups, enhanced activity against Gram-positive and Gram-negative bacteria .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of halogen substituents on the aromatic ring increased the potency of related compounds against bacterial strains. For example, compounds with bromo or chloro substitutions exhibited improved MIC values compared to their non-substituted counterparts .

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